N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of hydroxylamine and is characterized by the presence of a chloro and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It can be used to investigate enzyme inhibition, protein modification, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, leading to changes in biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
- N-[(3-chloro-4,5-dimethylphenyl)methylidene]hydroxylamine
- N-[(3-chloro-4,5-dihydroxyphenyl)methylidene]hydroxylamine
Comparison: N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy groups can enhance its solubility and stability, while the chloro group can affect its electrophilic and nucleophilic substitution reactions. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMLNKGHDQES-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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